molecular formula C20H23N5O2S B12025910 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-17-3

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025910
CAS No.: 624725-17-3
M. Wt: 397.5 g/mol
InChI Key: YWYFNGNUFRQSJO-KGENOOAVSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a core triazole ring substituted with a thiol group at position 2. The ethoxyphenyl moiety at position 5 and the hydrazinyl-linked 4-propoxybenzylidene group at position 4 distinguish it structurally. Such derivatives are typically synthesized via cyclization of thiocarbazides or condensation of triazole-3-thiol precursors with aldehydes under acidic conditions (e.g., acetic acid), as seen in analogous syntheses .

Properties

CAS No.

624725-17-3

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5O2S/c1-3-13-27-18-9-5-15(6-10-18)14-21-24-25-19(22-23-20(25)28)16-7-11-17(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3,(H,23,28)/b21-14+

InChI Key

YWYFNGNUFRQSJO-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with 4-ethoxyphenyl isothiocyanate under basic conditions to form the triazole ring.

    Thiol formation:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the hydrazone moiety, using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

Antimicrobial Properties
Triazole derivatives are known for their antimicrobial and antifungal activities. The compound has been studied for its potential as an antifungal agent. Research indicates that triazoles can interact with biological receptors due to their structural characteristics, making them effective pharmacophores in drug development. Specifically, 1,2,4-triazoles have shown promise in treating fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .

Antitubercular Activity
Recent studies have highlighted the antitubercular properties of various triazole derivatives. The compound may exhibit similar effects due to its structural analogies with known antitubercular agents. Investigations into its efficacy against Mycobacterium tuberculosis are ongoing, with preliminary results suggesting it could serve as a lead compound for further development .

Case Study 1: Antifungal Activity

In a comparative study of triazole derivatives, 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol demonstrated significant antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal drugs like fluconazole .

Case Study 2: Antitubercular Properties

Another study focused on the compound's potential against tuberculosis. In vitro assays revealed that it inhibited bacterial growth at concentrations lower than those required for traditional treatments. This suggests a promising avenue for further research into its use as an adjunct therapy in tuberculosis management .

Data Table: Summary of Biological Activities

Activity TypeCompound NameObserved EffectReference
Antifungal5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiolSignificant inhibition against Candida
Antitubercular5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiolInhibitory effect on Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule, which can lead to cell death in cancer cells.

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

Key structural analogs and their substituent differences:

Compound Name R5 (Position 5) R4 (Position 4) Biological Activity/Applications
Target Compound 4-Ethoxyphenyl 4-Propoxybenzylidene hydrazinyl Under investigation
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl 4-Phenoxybenzylidene Antifungal, Antibacterial
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 4-Methoxyphenyl Anticancer (IC50: 130 μM)
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-Trifluoromethylphenyl 3-Bromobenzylidene Enzyme inhibition (α-glucosidase)
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl Phenyl Anticancer (IC50: 85 μM)

Impact of Substituents:

  • Electron-Donating Groups (e.g., Ethoxy, Methoxy): Enhance solubility and metabolic stability. For instance, 4-methoxy analogs exhibit improved anticancer activity compared to unsubstituted phenyl groups .
  • Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl): Increase reactivity and binding affinity to biological targets. The trifluoromethyl group in improves α-glucosidase inhibition by 40% compared to non-halogenated analogs .
  • Bulkier Substituents (e.g., Propoxybenzylidene): May introduce steric hindrance, affecting interaction with enzymes or receptors. The 4-propoxy group in the target compound could modulate selectivity in drug design.

Physicochemical and Spectroscopic Data

Property Target Compound 4-(4-Methoxyphenyl)-5-phenyl Analog 5-(4-Trifluoromethylphenyl) Analog
Melting Point Not reported 162–164°C 196–198°C
Yield ~75% (estimated) 81% 83%
Characterization 1H/13C NMR, FTIR 1H/13C NMR, ESI-MS 1H/13C NMR, Elemental Analysis

Biological Activity

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Synthesis and Characterization

The synthesis of triazole-thiol derivatives typically involves the reaction of hydrazine derivatives with various isothiocyanates or aldehydes. The specific compound under consideration can be synthesized through a multi-step process involving the formation of the hydrazone intermediate followed by cyclization to form the triazole ring. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. In various studies, it has been tested against a range of microorganisms including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae
  • Fungal species : Candida albicans

The results from antimicrobial screening showed varying degrees of activity. For instance, the compound demonstrated a notable inhibitory effect against S. aureus and K. pneumoniae, while exhibiting moderate activity against E. coli and C. albicans .

Table 1: Inhibition Zones of Antimicrobial Activity

CompoundConcentration (%)S. aureus (mm)E. coli (mm)K. pneumoniae (mm)C. albicans (mm)
5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol1%148128
Control Antibiotic1%20101510

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also shown promising antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property. Compounds with a triazole ring often exhibit strong radical scavenging abilities due to their electron-rich nature, which can stabilize free radicals .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives, including the compound . The presence of the triazole moiety is associated with enhanced cytotoxicity against various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Case Studies

A study published in the MDPI journal highlighted several synthesized triazole-thiol derivatives and their biological evaluations. Among these derivatives, those containing electron-donating groups exhibited superior antimicrobial and antioxidant activities compared to their electron-withdrawing counterparts .

In another case study focused on structural modifications of triazoles, compounds similar to the one discussed showed effective inhibition against tumor growth in vitro, suggesting a pathway for further drug development targeting cancer therapies .

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